molecular formula C18H13N3OS B11195180 N-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

N-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11195180
M. Wt: 319.4 g/mol
InChI Key: ZNLACLLOTZZBKI-UHFFFAOYSA-N
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Description

N-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a unique combination of a thieno[2,3-b]pyridine core with a pyrrole and phenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves the reaction of 3-aminothieno[2,3-b]pyridine with 2,5-dimethoxytetrahydrofuran to form the pyrrole ring . The reaction conditions often include the use of a base such as potassium carbonate in ethanol or ethylene glycol . The Curtius rearrangement of 2-acylazido-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines can also yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole and thieno[2,3-b]pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid, while reduction may produce the corresponding amine derivative.

Mechanism of Action

The mechanism of action of N-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of a thieno[2,3-b]pyridine core with a pyrrole and phenyl group

Properties

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

N-phenyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C18H13N3OS/c22-17(20-13-7-2-1-3-8-13)16-15(21-11-4-5-12-21)14-9-6-10-19-18(14)23-16/h1-12H,(H,20,22)

InChI Key

ZNLACLLOTZZBKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4

Origin of Product

United States

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